Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

Physicochemical characterization Lipophilicity prediction Chromatographic method development

Researchers synthesizing fully substituted pyrimidines require defined oxadiazole precursors with consistent purity. Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate (CAS 1235439-05-0) addresses this need as a 95% pure building block featuring a 3-propyl substituent and an ethyl ester derivatization handle. • Documented precursor for pyrimidine scaffold synthesis via nucleophilic attack/rearrangement pathway • Propyl group provides distinct hydrophobic pharmacophore for SAR exploration vs. methyl or aryl analogs • Consistent 95% purity suitable for parallel synthesis workflows and compound library generation

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 1235439-05-0
Cat. No. B1520462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate
CAS1235439-05-0
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCCC1=NOC(=N1)CCC(=O)OCC
InChIInChI=1S/C10H16N2O3/c1-3-5-8-11-9(15-12-8)6-7-10(13)14-4-2/h3-7H2,1-2H3
InChIKeyHYBGBUYABWBKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate (CAS 1235439-05-0) | Chemical Class and Baseline Identity for Research Procurement


Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate (CAS 1235439-05-0) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core substituted with a propyl group at the 3-position and an ethyl propanoate chain at the 5-position . This compound belongs to the 1,2,4-oxadiazole class, a privileged scaffold in medicinal chemistry and agrochemical research due to its hydrogen bond acceptor capacity, metabolic stability, and broad biological activity profile [1]. The compound has been primarily investigated for its application as a precursor in the synthesis of fully substituted pyrimidines . As a research-use-only chemical supplied at a typical purity of 95%, it serves as a defined starting material for synthetic derivatization rather than as an end-use active pharmaceutical ingredient .

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate | Why In-Class Oxadiazole Propanoates Cannot Be Interchanged Without Performance Impact


Substituting ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate with a structurally related 1,2,4-oxadiazole analog (e.g., methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate or sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoates) introduces significant alterations in physicochemical properties and biological activity profiles. Quantitative structure-activity relationship (QSAR) analyses of 1,2,4-oxadiazole derivatives demonstrate that substituent identity at the 3-position and ester moiety (ethyl vs. methyl vs. sodium carboxylate) directly modulates lipophilicity, solubility, and enzyme inhibition potency [1]. Specifically, the propyl substituent at the 3-position confers a distinct hydrophobic contribution compared to methyl, tert-butyl, or aryl groups, while the ethyl ester versus methyl ester or carboxylic acid salt alters both reactivity toward nucleophiles and partition coefficients [2]. These molecular variations translate into measurable differences in synthetic utility, biological target engagement, and downstream experimental reproducibility .

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate | Quantitative Comparator-Based Evidence for Scientific Selection


Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate Predicted Physicochemical Properties vs. Methyl Analog Baseline

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate exhibits predicted density of 1.095 ± 0.06 g/cm³ and boiling point of 323.4 ± 44.0 °C, distinguishing it from the methyl ester analog methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate (C₈H₁₂N₂O₃, MW 184.20), which lacks the propyl chain extension and ethyl ester group . The increased molecular weight (212.25 vs. 184.20 g/mol) and extended alkyl chain length result in higher predicted lipophilicity, which may affect chromatographic retention times and solvent partition behavior .

Physicochemical characterization Lipophilicity prediction Chromatographic method development

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate as a Pyrimidine Synthesis Precursor

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate has been specifically investigated as a precursor for the synthesis of fully substituted pyrimidines . This synthetic utility distinguishes it from sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoates, which are primarily studied as HKT enzyme inhibitors in mosquito larvicide development [1]. The ethyl ester functionality enables nucleophilic attack and subsequent cyclization to form pyrimidine rings, whereas sodium carboxylate salts are designed for aqueous solubility and direct biological testing.

Heterocyclic synthesis Pyrimidine derivatives Building block

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate Vendor-Supplied Purity vs. Analog Class Purity Ranges

Commercial sources supply ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate at a standard purity of 95% . This purity level is comparable to other research-grade 1,2,4-oxadiazole propanoate esters and is suitable for most synthetic chemistry applications without additional purification . Higher purity (>98%) sodium carboxylate derivatives of the same scaffold have been reported for direct biological assay work, highlighting that procurement decisions should align with intended downstream use [1].

Chemical purity Quality control Reproducibility

Structural Differentiation: Ethyl Ester Propanoate vs. Sodium Carboxylate Derivatives for Solubility and Reactivity

The ethyl ester functionality in ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate confers organic solvent compatibility suitable for ester hydrolysis, amidation, or transesterification reactions. In contrast, sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoates were specifically designed as water-soluble derivatives to overcome poor aqueous solubility of earlier ester analogs, achieving aqueous solubility suitable for direct enzymatic inhibition assays (IC₅₀ values 42–339 μM in HKT inhibition assays) [1]. This fundamental difference in functional group design dictates that the ethyl ester form is optimized for synthetic manipulation, whereas sodium carboxylate forms are optimized for biological testing.

Solubility Reactivity Synthetic accessibility

Limitation Acknowledgment: Absence of Direct Biological Activity Data for Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

No primary research publications were identified reporting direct biological activity data (IC₅₀, EC₅₀, Ki, or in vivo efficacy) for ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate. In contrast, sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoates have been extensively characterized as competitive inhibitors of Aedes aegypti 3-hydroxykynurenine transaminase (HKT) with IC₅₀ values ranging from 42 to 339 μM [1]. The absence of direct biological characterization for the target compound means that any extrapolation of biological activity from class-level data should be treated as speculative and requires experimental validation.

Biological activity Data availability Research gap

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate | Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Fully Substituted Pyrimidines via Oxadiazole Ring Transformation

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate is specifically documented as a precursor for the synthesis of fully substituted pyrimidines . This application leverages the 1,2,4-oxadiazole ring's capacity to undergo nucleophilic attack and rearrangement to form pyrimidine scaffolds, a transformation not readily accessible with sodium carboxylate derivatives designed for aqueous biological assays. The ethyl ester group provides a handle for further derivatization following pyrimidine formation [1].

Synthetic Intermediate for Heterocyclic Library Construction

As a heterocyclic building block with a defined molecular formula (C₁₀H₁₆N₂O₃) and 95% purity, this compound is suitable for incorporation into parallel synthesis workflows for generating diverse 1,2,4-oxadiazole-containing compound libraries . The propyl substituent at the 3-position provides a hydrophobic pharmacophore element distinct from methyl, aryl, or tert-butyl analogs, enabling structure-activity relationship (SAR) exploration when this scaffold is integrated into larger molecular architectures [1].

Method Development for Chromatographic Separation of Oxadiazole Propanoate Esters

The predicted physicochemical properties—density 1.095 ± 0.06 g/cm³ and boiling point 323.4 ± 44.0 °C —provide baseline parameters for developing and optimizing HPLC or GC methods for this compound class. Researchers developing analytical methods for oxadiazole-containing compounds can use this data to establish initial chromatographic conditions and retention time expectations relative to structurally related analogs [1].

NOT Recommended: Direct Biological Screening Without Synthetic Modification

Based on the absence of published biological activity data for this compound , it is NOT recommended for direct use in biological screening campaigns without prior synthetic modification or experimental validation. Researchers seeking biologically validated 1,2,4-oxadiazole probes should instead consider sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoates, which have established HKT inhibitory activity (IC₅₀ = 42–339 μM) and demonstrated water solubility [1].

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